Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-
Description
This compound features an anthracene core functionalized with a bromine atom at position 9 and an ethynyl-linked 4'-pentylbiphenyl group at position 10. The ethynyl group enhances π-conjugation between the anthracene and biphenyl moieties, while the pentyl chain improves solubility in organic solvents, making it suitable for applications in organic electronics such as OLEDs .
Properties
CAS No. |
642494-38-0 |
|---|---|
Molecular Formula |
C33H27Br |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
9-bromo-10-[2-[4-(4-pentylphenyl)phenyl]ethynyl]anthracene |
InChI |
InChI=1S/C33H27Br/c1-2-3-4-9-24-14-19-26(20-15-24)27-21-16-25(17-22-27)18-23-30-28-10-5-7-12-31(28)33(34)32-13-8-6-11-29(30)32/h5-8,10-17,19-22H,2-4,9H2,1H3 |
InChI Key |
VWJOCJAZDSENFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- can be broadly categorized into two main steps:
Bromination of Anthracene : The initial step involves the bromination of anthracene to form 9-bromoanthracene.
Coupling Reaction : The second step involves the coupling of 9-bromoanthracene with a suitable ethynylated biphenyl derivative.
Bromination of Anthracene
The bromination of anthracene can be achieved using N-bromosuccinimide (NBS) in an inert atmosphere. The general reaction conditions are as follows:
Reagents :
- Anthracene
- N-bromosuccinimide (NBS)
- Solvent: Chloroform (CHCl₃)
-
- Dissolve anthracene (typically around 2.5 g) in chloroform (80 mL).
- Add NBS (approximately 2.1 g) to the solution.
- Heat the mixture to 60°C for about 2 hours under nitrogen atmosphere.
- After cooling, extract the product with dichloromethane (CH₂Cl₂), dry over anhydrous magnesium sulfate, and purify by recrystallization from methanol.
Yield : This method typically yields around 61% of the desired brominated product, which is identified as 9-bromo-10-phenylanthracene .
Coupling Reaction with Ethynylated Biphenyl
Following the bromination step, the next phase involves coupling the brominated product with an ethynylated biphenyl derivative to form the final compound.
Reagents :
- 9-bromo-10-phenylanthracene
- 4-pentyl[1,1'-biphenyl]-4-ethynyl
- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Toluene or ethanol
-
- Mix 9-bromo-10-phenylanthracene (3 g) with the ethynylated biphenyl derivative (stoichiometric amount).
- Add a palladium catalyst and potassium carbonate to the mixture.
- Reflux the reaction mixture under nitrogen for several hours (typically around 48 hours).
- Upon completion, quench the reaction with dilute hydrochloric acid and extract with dichloromethane.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify by silica gel column chromatography.
Summary of Yields and Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | Anthracene + NBS | CHCl₃, 60°C, N₂ | ~61% |
| Coupling | 9-bromo-10-phenylanthracene + Ethynylated biphenyl | Toluene, Reflux, N₂ | Variable |
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include anthracene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Scientific Research Applications
Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and organic photovoltaics due to its photophysical properties.
Fluorescent Probes: Employed in biological imaging and sensing applications.
Photon-Upconversion: Utilized in triplet–triplet annihilation photon upconversion systems to enhance light-harvesting efficiency.
Mechanism of Action
The mechanism of action of anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon-upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Optical and Electronic Properties
*Predicted based on analogous structures.
Key Trends :
- Extended conjugation (e.g., ethynyl or naphthyl groups) red-shifts absorption/emission spectra.
- Bromine’s electron-withdrawing effect lowers HOMO levels, improving oxidative stability .
Biological Activity
Anthracene derivatives have gained significant attention in the field of organic electronics and photonics due to their unique optical properties. One such compound, Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- , exhibits promising biological activities alongside its electronic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
- Molecular Formula : C26H17Br
- Molecular Weight : 439.32 g/mol
- Melting Point : 251.0 - 255.0 °C
- Boiling Point : Predicted at 559.0 ± 19.0 °C
- Density : 1.344 g/cm³
Biological Activity Overview
The biological activity of anthracene derivatives can be attributed to their ability to interact with various biological systems, often through mechanisms such as DNA intercalation and reactive oxygen species (ROS) generation.
- DNA Intercalation : Anthracene derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species Generation : These compounds can generate ROS, which may induce oxidative stress in cells, leading to apoptosis or necrosis.
Study 1: Anticancer Activity
A study evaluated the anticancer potential of anthracene derivatives, including the compound . The results indicated that it exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was primarily attributed to its ability to intercalate with DNA and induce apoptosis through ROS generation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | DNA Intercalation & ROS Generation |
| PC-3 (Prostate) | 15.2 | DNA Intercalation & Apoptosis Induction |
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of anthracene derivatives against pathogenic bacteria and fungi. The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Candida albicans | 20 | 16 µg/mL |
Structure-Activity Relationship (SAR)
Research indicates that the presence of electron-donating groups enhances the biological activity of anthracene derivatives. In this case, the pentyl group attached to the biphenyl moiety appears to increase hydrophobicity, thereby improving cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
